3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 2-aminothiophenol to form a thioether intermediate. This intermediate then undergoes cyclization with methyl isothiocyanate to form the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Substituted thieno[2,3-d]pyrimidines
Scientific Research Applications
3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Triazolo[1,5-c]pyrimidine: Exhibits antiviral activity.
Pyrido[2,3-d]pyrimidine: Used in the treatment of various diseases.
Uniqueness
3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the presence of both benzyl and chlorophenyl groups. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
744227-39-2 |
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Molecular Formula |
C20H15ClN2OS2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15ClN2OS2/c1-12-16(14-8-5-9-15(21)10-14)17-18(26-12)22-20(25)23(19(17)24)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
LYOVYJIRYYVLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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